Cas no 166023-31-0 ((R)-tert-Butyl 3-amino-4-phenylbutanoate)

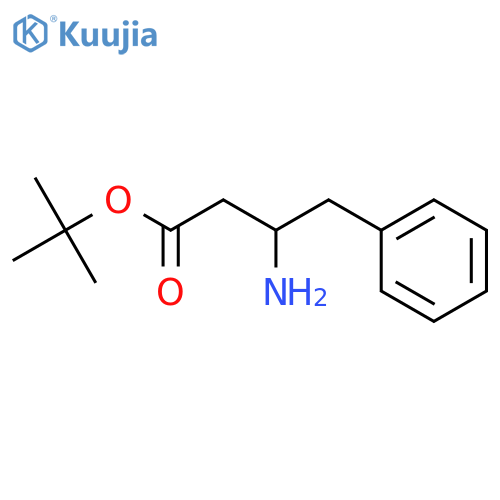

166023-31-0 structure

商品名:(R)-tert-Butyl 3-amino-4-phenylbutanoate

(R)-tert-Butyl 3-amino-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 3-amino-4-phenylbutanoate

- 1,1-dimethylethyl (3R)-3-amino-4-phenylbutanoate

- ACETAMIDE,N-[7-[[4-(DECYLOXY)PHENYL]AZO]-3,6-BIS[(ETHYLAMINO)SULFONYL]-8-HYDROXY-1-NAPHTHALENYL]-

- Benzenebutanoic acid, b-amino-, 1,1-dimethylethyl ester,(bR)-

- (+/-)-3-oxy(3-pyridyl)-1-tert-butoxycarbonylpyrrolidine

- 3-(1-t-Butoxycarbonyl-3-pyrrolidinyloxy)-pyridine

- AK120585

- KB-260406

- SureCN1769162

- tert-butyl (3R)-3-amino-4-phenylbutanoate

- tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-(R)-benzyl-3-aminopropanoate

- T-BUTYL(3R)-3-AMINO-4-PHENYLBUTANOATE

- 3-Amino-4-phenyl-butyric acid tert-butyl ester

- (R)-1,1-DIMETHYLETHYL-3-AMINO 4-PHENYLBUTANOATE

- tert-Butyl (3R)-3-amino-4-phenylbutanoate,97%

- EN300-6747377

- Benzenebutanoic acid,b-amino-,1,1-dimethylethyl ester,(br)-

- MFCD00798307

- ZIJHIHDFXCNFAA-GFCCVEGCSA-N

- AKOS016844148

- CS-0272759

- SCHEMBL2295757

- AS-39937

- 1,1-Dimethylethyl (betaR)-beta-aminobenzenebutanoate

- 166023-31-0

- (R)-tert-Butyl3-amino-4-phenylbutanoate

- tert-Butyl (R)-3-Amino-4-phenylbutanoate

- DTXSID501247000

- A810689

- tert-Butyl (3R)-3-amino-4-phenyl-butanoate

- 1,1-Dimethylethyl (I(2)R)-I(2)-aminobenzenebutanoate

-

- MDL: MFCD00798307

- インチ: InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1

- InChIKey: ZIJHIHDFXCNFAA-GFCCVEGCSA-N

- ほほえんだ: CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N

計算された属性

- せいみつぶんしりょう: 235.15733

- どういたいしつりょう: 235.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- PSA: 52.32

- ようかいせい: 使用できません

(R)-tert-Butyl 3-amino-4-phenylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1047198-1g |

(R)-tert-Butyl 3-amino-4-phenylbutanoate |

166023-31-0 | 95% | 1g |

$2390 | 2023-09-02 | |

| Enamine | EN300-6747377-1.0g |

tert-butyl (3R)-3-amino-4-phenylbutanoate |

166023-31-0 | 1g |

$728.0 | 2023-05-30 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2001-1g |

(R)-tert-Butyl 3-amino-4-phenylbutanoate |

166023-31-0 | 95% | 1g |

$400 | 2023-09-07 | |

| abcr | AB154440-1 g |

tert-Butyl (3R)-3-amino-4-phenylbutanoate, 90%; . |

166023-31-0 | 90% | 1 g |

€439.00 | 2023-07-20 | |

| Enamine | EN300-6747377-0.25g |

tert-butyl (3R)-3-amino-4-phenylbutanoate |

166023-31-0 | 0.25g |

$670.0 | 2023-05-30 | ||

| eNovation Chemicals LLC | Y1195434-1g |

tert-Butyl (R)-3-Amino-4-phenylbutanoate |

166023-31-0 | 95% | 1g |

$595 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3541-250mg |

tert-butyl (3R)-3-amino-4-phenyl-butanoate |

166023-31-0 | 97% | 250mg |

¥2231.0 | 2024-04-23 | |

| Chemenu | CM220087-1g |

(R)-tert-Butyl 3-amino-4-phenylbutanoate |

166023-31-0 | 95% | 1g |

$916 | 2021-06-09 | |

| Enamine | EN300-6747377-0.05g |

tert-butyl (3R)-3-amino-4-phenylbutanoate |

166023-31-0 | 0.05g |

$612.0 | 2023-05-30 | ||

| Enamine | EN300-6747377-5.0g |

tert-butyl (3R)-3-amino-4-phenylbutanoate |

166023-31-0 | 5g |

$2110.0 | 2023-05-30 |

(R)-tert-Butyl 3-amino-4-phenylbutanoate 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

166023-31-0 ((R)-tert-Butyl 3-amino-4-phenylbutanoate) 関連製品

- 161671-34-7((R)-tert-Butyl 3-amino-3-phenylpropanoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166023-31-0)(R)-tert-Butyl 3-amino-4-phenylbutanoate

清らかである:99%

はかる:1g

価格 ($):466.0